

JNJ-28330835 Degradation Product Technical Support Center

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Compound of Interest

Compound Name: JNJ-28330835

Cat. No.: B1673012

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation products of **JNJ-28330835** and their detection.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for **JNJ-28330835** under stress conditions?

A1: Based on the structure of **JNJ-28330835**, which contains an amide linkage, a dihydropyrazole ring, and trifluoromethyl groups, the primary anticipated degradation pathways include hydrolysis, oxidation, and photolysis.

- **Hydrolysis:** The amide bond is susceptible to hydrolysis under acidic or basic conditions, which would cleave the molecule into two primary fragments.^{[1][2][3]} Additionally, under forcing conditions, the trifluoromethyl groups could potentially hydrolyze to carboxylic acids.^{[4][5][6][7][8]}
- **Oxidation:** The dihydropyrazole (pyrazoline) ring is prone to oxidation, leading to the formation of a more stable aromatic pyrazole ring.^{[9][10][11][12][13]}
- **Photolysis:** Exposure to UV light may induce degradation, potentially involving the aromatic nitrile moiety or other parts of the molecule.

Q2: What are the expected major degradation products of **JNJ-28330835**?

A2: While specific degradation products can only be confirmed through experimental studies, the following are hypothesized based on common chemical degradation pathways:

- DP-1 (Amide Hydrolysis Product 1): (S)-5-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid.
- DP-2 (Amide Hydrolysis Product 2): 4-amino-2-(trifluoromethyl)benzonitrile.
- DP-3 (Oxidation Product): (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide.
- DP-4 (Trifluoromethyl Hydrolysis Product): (S)-5-carboxy-N-(4-cyano-3-(trifluoromethyl)phenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxamide.

Q3: What analytical techniques are recommended for detecting and quantifying **JNJ-28330835** and its degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method, coupled with a UV detector or a mass spectrometer (LC-MS), is the recommended approach. LC-MS is particularly useful for the identification and characterization of unknown degradation products.

Troubleshooting Guides

Issue 1: Poor resolution between **JNJ-28330835** and its degradation products in HPLC.

Possible Cause	Troubleshooting Step
Inappropriate mobile phase composition	Optimize the organic modifier (e.g., acetonitrile, methanol) to water/buffer ratio.
Incorrect pH of the mobile phase	Adjust the pH of the aqueous portion of the mobile phase. Small changes in pH can significantly impact the retention of ionizable compounds.
Unsuitable column chemistry	Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl).
Gradient elution not optimized	Adjust the gradient slope and time to improve the separation of closely eluting peaks.

Issue 2: Inconsistent retention times.

Possible Cause	Troubleshooting Step
Fluctuation in column temperature	Use a column oven to maintain a consistent temperature.
Mobile phase composition changing over time	Prepare fresh mobile phase daily and ensure it is well-mixed.
Pump malfunction	Check the HPLC pump for leaks and ensure proper solvent delivery.

Issue 3: Difficulty in identifying unknown peaks in the chromatogram.

Possible Cause	Troubleshooting Step
Insufficient data for characterization	Utilize a mass spectrometer (MS) detector to obtain mass-to-charge (m/z) ratios of the unknown peaks.
Co-elution of multiple compounds	Improve chromatographic separation (see Issue 1).
In-source fragmentation in MS	Optimize the MS source parameters (e.g., cone voltage) to minimize fragmentation.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate the potential degradation products of **JNJ-28330835** under various stress conditions.

Methodology:

- Acid Hydrolysis: Dissolve **JNJ-28330835** in a solution of 0.1 M HCl and heat at 80°C for 24 hours.
- Base Hydrolysis: Dissolve **JNJ-28330835** in a solution of 0.1 M NaOH and heat at 80°C for 24 hours.
- Oxidative Degradation: Treat a solution of **JNJ-28330835** with 3% hydrogen peroxide at room temperature for 24 hours.
- Thermal Degradation: Expose solid **JNJ-28330835** to 105°C for 72 hours.
- Photolytic Degradation: Expose a solution of **JNJ-28330835** to UV light (254 nm) for 48 hours.
- Sample Analysis: Analyze all stressed samples by a stability-indicating LC-MS method.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To separate and quantify **JNJ-28330835** and its degradation products.

Parameter	Condition
Column	C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	20% B to 80% B over 20 minutes
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	260 nm
Injection Volume	10 µL

Data Presentation

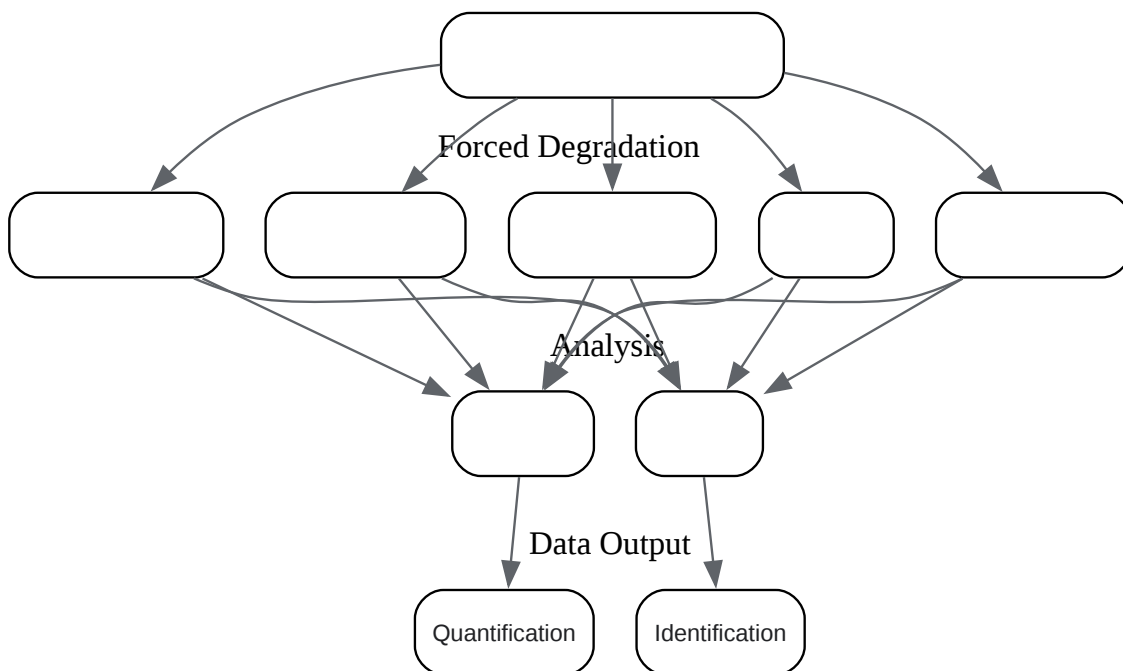
Table 1: Hypothetical Chromatographic Data for **JNJ-28330835** and its Degradation Products

Compound	Retention Time (min)	Relative Retention Time
DP-1	4.5	0.30
DP-2	6.2	0.41
DP-4	8.9	0.59
DP-3	12.7	0.85
JNJ-28330835	15.0	1.00

Table 2: Hypothetical Mass Spectrometric Data for **JNJ-28330835** and its Degradation Products

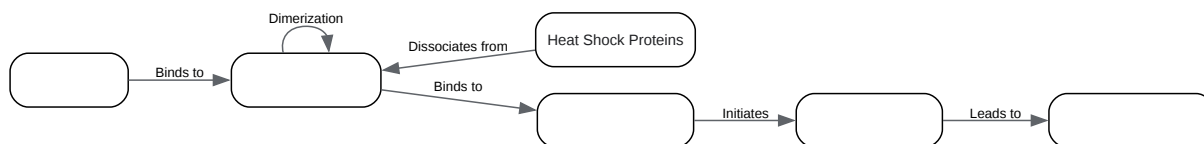
Compound	Molecular Formula	[M+H] ⁺ (m/z)
JNJ-28330835	C ₁₄ H ₁₀ F ₆ N ₄ O	365.0835
DP-1	C ₆ H ₇ F ₃ N ₂ O ₂	197.0481
DP-2	C ₈ H ₅ F ₃ N ₂	187.0427
DP-3	C ₁₄ H ₈ F ₆ N ₄ O	363.0678
DP-4	C ₁₄ H ₉ F ₃ N ₄ O ₃	355.0649

Visualizations



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Caption: Experimental workflow for forced degradation and analysis.



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Caption: Hypothetical signaling pathway for a Selective Androgen Receptor Modulator (SARM).

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